

Mechanistic Showdown: A Comparative Guide to the Reactivity of 2-Bromo-1-indanone

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Compound of Interest

Compound Name: 2-Bromo-1-indanone

Cat. No.: B167726

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For researchers, scientists, and professionals in drug development, **2-Bromo-1-indanone** stands as a versatile synthetic intermediate. Its reactivity is governed by the interplay between the α -bromo ketone functionality and the indanone scaffold, allowing for a diverse range of chemical transformations. This guide provides a detailed mechanistic comparison of three key reactions involving **2-Bromo-1-indanone**: the Favorskii rearrangement, the Sonogashira coupling, and nucleophilic substitution with secondary amines. By examining the distinct pathways and outcomes of these reactions, we aim to provide a comprehensive resource for the strategic application of this valuable building block in complex molecule synthesis.

At a Glance: Mechanistic and Product Overview

Reaction Type	Key Reagents	Core Mechanistic Feature	Typical Product
Favorskii Rearrangement	Base (e.g., Sodium Methoxide)	Formation and cleavage of a cyclopropanone intermediate	Ring-contracted ester (e.g., Methyl 1-indanecarboxylate)
Sonogashira Coupling	Terminal alkyne, Palladium catalyst, Copper(I) co-catalyst, Base	Palladium-catalyzed cross-coupling via oxidative addition and reductive elimination	2-Alkynyl-1-indanone
Nucleophilic Substitution	Secondary Amine (e.g., Piperidine)	Direct displacement of the bromide by the amine nucleophile	2-Amino-1-indanone derivative

In-Depth Mechanistic Comparison

The reactivity of **2-Bromo-1-indanone** can be channeled down fundamentally different pathways depending on the chosen reaction conditions. The following sections dissect the mechanisms of the Favorskii rearrangement, Sonogashira coupling, and nucleophilic substitution, highlighting their unique features.

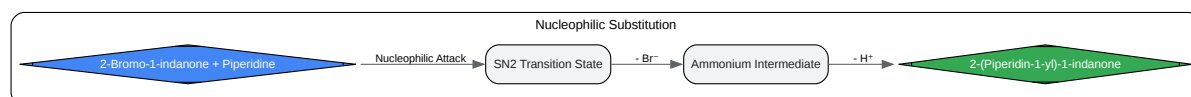
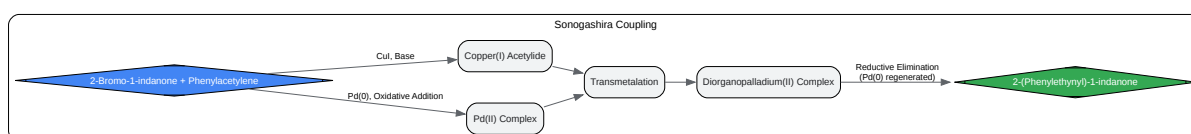
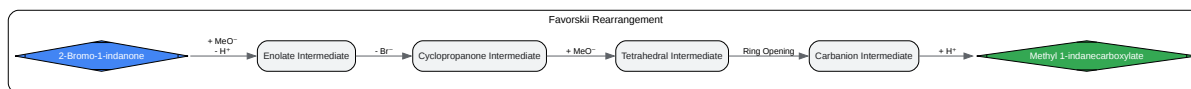
Favorskii Rearrangement: A Symphony of Ring Contraction

The Favorskii rearrangement of **2-Bromo-1-indanone** is a classic example of a base-induced skeletal rearrangement of an α -halo ketone.^[1] This reaction proceeds through a fascinating mechanism involving the formation of a strained cyclopropanone intermediate, ultimately leading to a ring-contracted product.^[2]

Mechanism:

- **Enolate Formation:** A base, such as sodium methoxide, abstracts an acidic α -proton from the carbon adjacent to the carbonyl group (C3), forming an enolate.

- **Intramolecular Cyclization:** The enolate undergoes an intramolecular SN2 reaction, where the enolate attacks the carbon bearing the bromine atom (C2), displacing the bromide and forming a bicyclo[4.1.0]heptan-2-one (a cyclopropanone intermediate).
- **Nucleophilic Attack:** The nucleophile (methoxide) attacks the carbonyl carbon of the highly strained cyclopropanone intermediate.
- **Ring Opening:** The resulting tetrahedral intermediate collapses, leading to the cleavage of the C1-C2 bond to form a more stable carbanion.
- **Protonation:** The carbanion is protonated by the solvent (methanol) to yield the final ring-contracted product, methyl 1-indanecarboxylate.



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References

- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
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